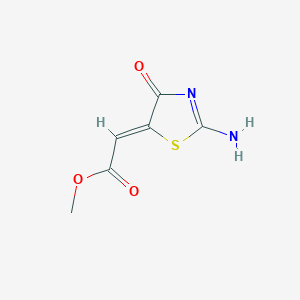

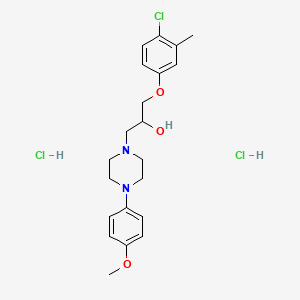

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” is a chemical compound that has been synthesized in various studies . It is a derivative of 2-imino-4-oxothiazolidin-5-ylidene acetates, which have been synthesized via a substitution dependent cyclization sequence under catalyst-free conditions at ambient temperature .

Synthesis Analysis

The synthesis of this compound has been achieved through a green and efficient method. This involves stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This reaction performs well at mild conditions to give the products in quantitative yields for a broad scope of substrates .Molecular Structure Analysis

The molecular structure of “(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” has been analyzed in several studies . The structure has been resolved by single-crystal X-ray analysis .Chemical Reactions Analysis

The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates, including “(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate”, proceeds via an addition reaction followed by cyclization . This reaction is promoted by ultrasonic irradiation .Scientific Research Applications

Efficient Regioselective Synthesis

This compound is used in the highly efficient regioselective synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetates . This process involves a substitution-dependent cyclization sequence under catalyst-free conditions at ambient temperature .

Sustainable Strategy for Synthesis of Bis-2-iminothiazolidin-4-ones

“(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” is used in a sustainable strategy for the synthesis of bis-2-iminothiazolidin-4-ones . This strategy utilizes novel series of asymmetrically substituted bis-thioureas as viable precursors .

Drug Design

Thiourea derivatives, which include “(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate”, are significant compounds in drug design . They have been utilized in many therapeutics such as anti-bacterial, anti-HIV, anti-inflammatory, anti-cancer, antioxidant, anti-tubercular, anti-parasitic, antifungal, and rodenticide agents .

Agrochemical Applications

Thiourea derivatives are also utilized as agrochemicals, such as herbicides . They have been used as a regulator for the growth of insects .

Manufacture of Polymer

Thioureas have been used in the manufacture of polymer . They have been employed as ligands and organocatalysts in a diversity of asymmetric organic syntheses .

Sensors for Heavy Metal Detection

Thiourea derivatives have been used as sensors for heavy metal detection . In addition, the applications of thiourea derivatives have been extended to analytical chemistry; they are used for the metal ions preconcentration .

Mechanism of Action

Target of Action

The primary target of (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in coronavirus replication, making it an important target for COVID-19 antiviral drug design .

Mode of Action

The formation of 2-imino-4-oxothiazolidin-5-ylidene acetates proceeds via an addition reaction followed by cyclization . The amine substituent on both sides of the thiourea moiety plays a significant role in the regioselectivity of the products .

Action Environment

The synthesis of 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives, including (Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate, can be achieved under catalyst-free conditions by simply stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature . This suggests that the compound can be synthesized in a variety of environmental conditions, which may influence its action, efficacy, and stability.

Future Directions

The future directions for research on “(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate” could include exploring its potential applications in various fields such as drug design, given that both symmetrical and asymmetrical thiourea derivatives represent a class of significant compounds in drug design . Further studies could also focus on optimizing the synthesis process and exploring the compound’s physical and chemical properties in more detail.

properties

IUPAC Name |

methyl (2Z)-2-(2-amino-4-oxo-1,3-thiazol-5-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3S/c1-11-4(9)2-3-5(10)8-6(7)12-3/h2H,1H3,(H2,7,8,10)/b3-2- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBJCXPYWDNQVEC-IHWYPQMZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1C(=O)N=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\1/C(=O)N=C(S1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26670892 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-methyl 2-(2-imino-4-oxothiazolidin-5-ylidene)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

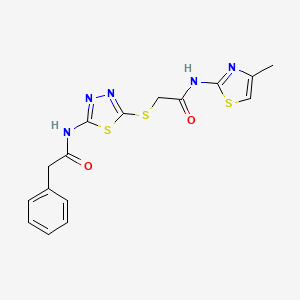

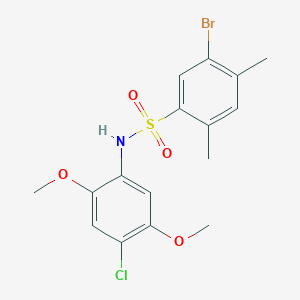

![N-(5-chloro-2,4-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2776588.png)

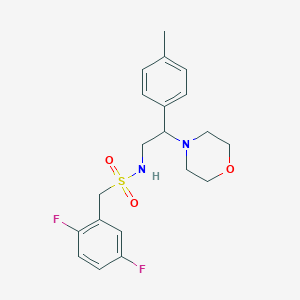

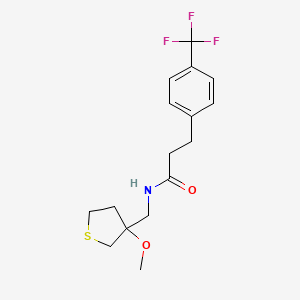

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2776589.png)

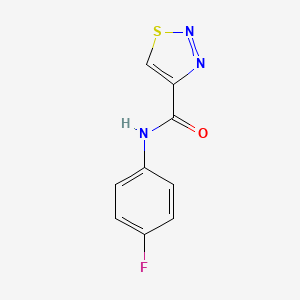

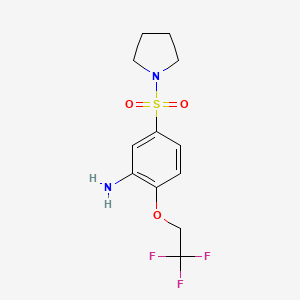

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2776597.png)

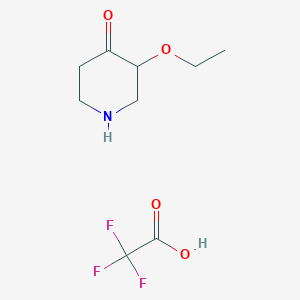

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(2-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2776598.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopentanecarboxamide](/img/structure/B2776599.png)